4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-5-methyl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-5(10-2)8-6(11-3)4(7)9/h1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWGAXFBIMFALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylation of 4-Methoxy-5-Methylthiazole Followed by Amidation
Step 1: Carboxylation via CO₂ Insertion
The thiazole substrate (4-methoxy-5-methylthiazole) is treated with carbon dioxide under basic conditions to yield 4-methoxy-5-methyl-1,3-thiazole-2-carboxylic acid. This method, adapted from industrial protocols, employs potassium carbonate in methanol-water mixtures at 60–80°C.
Reaction Conditions :
- Substrate : 4-Methoxy-5-methylthiazole
- Reagent : CO₂ (1 atm), K₂CO₃ (2 equiv)
- Solvent : Methanol/H₂O (3:1 v/v)
- Temperature : 70°C, 12–16 hours
- Yield : 68–72%
Step 2: Amidation via Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with aqueous ammonia:
Chlorination :
- Reagent : Oxalyl chloride (2 equiv), catalytic DMF
- Solvent : Dichloromethane (DCM), 0°C to RT, 2 hours
- Intermediate : 4-Methoxy-5-methyl-1,3-thiazole-2-carbonyl chloride
Ammonolysis :
Critical Analysis :
- Advantages : High purity, scalable to gram quantities.
- Limitations : Requires strict anhydrous conditions; acid chloride intermediates are moisture-sensitive.
Direct Coupling of Prefunctionalized Thiazole Esters
Ethyl 4-methoxy-5-methyl-1,3-thiazole-2-carboxylate undergoes aminolysis with ammonia in the presence of coupling agents:
Reaction Protocol :
- Substrate : Ethyl 4-methoxy-5-methylthiazole-2-carboxylate
- Reagent : NH₃ (7 M in methanol), EDC·HCl (1.2 equiv), HOBt (1.1 equiv)
- Solvent : DCM, RT, 6 hours
- Yield : 78–82%
Optimization Insights :
- Catalyst Choice : EDC/HOBt outperforms DCC due to reduced byproduct formation (e.g., dicyclohexylurea).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
Alternative Methodologies
Metal-Free Amidation Using Formamides
A solvent- and catalyst-free approach leverages formamide derivatives as ammonia equivalents:
Procedure :
- Substrate : 4-Methoxy-5-methyl-1,3-thiazole-2-carboxylic acid
- Reagent : N,N-Dimethylformamide (DMF, 5 equiv)
- Conditions : 40°C, air atmosphere, 6 hours
- Yield : 70–75%
Mechanistic Notes :
- In situ decomposition of DMF generates dimethylamine, which facilitates nucleophilic attack on the activated carboxylic acid.
Solid-Phase Synthesis for High-Throughput Applications
Adapted from combinatorial chemistry techniques, this method immobilizes the thiazole core on resin-bound supports:
Steps :
- Resin Functionalization : 4-Formyl-3-methoxy phenoxy resin reacts with 2-aminothiazole derivatives.
- Cyclization : α-Bromoketone induces dehydrative cyclization to form the thiazole-carboxylate resin.
- Amidation : Cleavage with TFA/DCM and coupling with ammonia yields the carboxamide.
Advantages :
- Enables parallel synthesis of derivatives for structure-activity relationship (SAR) studies.
- Yield : 65–70% after purification.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Carboxylation/Amidation | CO₂, Oxalyl chloride, NH₃ | 72–90 | >98% | Industrial |
| Direct Ester Aminolysis | EDC, HOBt, NH₃ | 78–82 | >95% | Lab-scale |
| Metal-Free Amidation | DMF | 70–75 | >90% | Moderate |
| Solid-Phase Synthesis | Resin, TFA/DCM | 65–70 | >85% | High-throughput |
Challenges and Optimization Strategies
Regioselectivity in Thiazole Functionalization
Byproduct Formation in Amidation
Purification of Polar Intermediates
- Challenge : Carboxylic acid and amide derivatives exhibit high polarity, complicating chromatography.
- Resolution : Recrystallization from ethanol/water mixtures improves recovery.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide, as promising anticancer agents. For instance, thiazolidin-4-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A specific study indicated that certain thiazole derivatives exhibited IC50 values in the nanomolar range against melanoma and prostate cancer cells, suggesting their potential as effective treatments for these malignancies .
1.2 Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism linked to gout and hyperuricemia. A series of derivatives were synthesized and tested, with some showing potent xanthine oxidase inhibitory activities (IC50 values ranging from 3.6 to 9.9 µM) alongside antioxidant properties . This dual action enhances their therapeutic potential in managing oxidative stress-related diseases.
1.3 Anticonvulsant Properties
Thiazole derivatives have shown promise in anticonvulsant research. Compounds modified from the thiazole structure exhibited significant anticonvulsant activity in animal models, with some demonstrating efficacy comparable to established drugs like sodium valproate . This suggests that 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide could be further explored for neurological applications.
Agricultural Applications
2.1 Pesticidal and Fungicidal Properties
The compound has been identified as having potential applications in agriculture as a pesticide and fungicide. Research indicates that thiazole-containing compounds can effectively control agricultural pests and plant diseases. For example, studies have shown that these compounds can act as insect growth regulators and possess fungicidal activity against various pathogens affecting crops .
2.2 Plant Growth Promotion
In addition to pest control, certain thiazole derivatives have been reported to induce plant growth and enhance resistance to diseases through their bioactive properties. This application is particularly valuable in sustainable agriculture practices where chemical inputs are minimized .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 highlights key differences between 4-methoxy-5-methyl-1,3-thiazole-2-carboxamide and selected analogs.
Key Observations :
- Substituent Effects : Methoxy and methyl groups in the target compound provide moderate electron-donating effects, contrasting with electron-withdrawing chloro groups in analogs like 5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-... .
- Molecular Weight: The target compound’s low MW (172.21) may favor better membrane permeability compared to bulkier analogs (e.g., MW 367.46 in benzylamino derivatives) .
Biological Activity
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide is characterized by its thiazole ring, which is known for various pharmacological properties. The compound is slightly soluble in water and soluble in organic solvents like alcohol and ether, which influences its bioavailability and therapeutic application.
Biological Activities
The biological activities of 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide can be categorized into several key areas:
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, structural modifications of thiazole compounds have led to improved cytotoxicity against various cancer cell lines, including prostate cancer and melanoma. The compound has shown IC50 values ranging from low nanomolar to micromolar concentrations against these cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |
| ATCAA-1 | Melanoma | 1.8 - 2.6 |
| 4-Methoxy-5-methyl... | Various | 0.124 - 3.81 |
2. Antiviral Activity
Thiazole derivatives have also been explored for their antiviral potential. Studies have indicated that certain modifications enhance their efficacy against viral infections, with some compounds demonstrating effective inhibition of viral replication at low concentrations .
Table 2: Antiviral Activity of Thiazole Compounds
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Phenylthiazole | Flavivirus | Varies |
| 4-Methoxy-5-methyl... | Various | Specifics Pending |
The mode of action for 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide involves multiple biochemical pathways:
Target Binding: Thiazole derivatives bind with high affinity to various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.
Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and viral replication, such as tubulin polymerization in cancer cells and specific viral proteases .
Case Studies
Several studies highlight the efficacy of thiazole derivatives:
- Prostate Cancer Study: A derivative similar to 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide was tested against prostate cancer cell lines and showed significant cytotoxicity with IC50 values below 1 µM .
- Antiviral Efficacy: A study on phenylthiazoles revealed promising antiviral activity against flaviviruses, with optimized compounds showing enhanced selectivity and reduced toxicity compared to earlier models .
Q & A
Q. What are the foundational steps for synthesizing 4-Methoxy-5-methyl-1,3-thiazole-2-carboxamide?
Synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or esters under controlled temperatures (e.g., 60–80°C) in solvents like ethanol or DMF .
- Functionalization : Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .
- Amidation : Carboxylic acid intermediates are converted to carboxamides using coupling agents (e.g., EDC/HOBt) in dichloromethane or THF . Purity is monitored via TLC and confirmed by NMR .
Q. Which spectroscopic methods are critical for structural elucidation?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.1–2.3 ppm) and confirm amide bond formation (C=O at ~170 ppm) .
- IR Spectroscopy : Confirms N-H stretches (3200–3300 cm⁻¹) and C=O bonds (1650–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict energy barriers for key steps like cyclization or amidation, reducing trial-and-error experimentation .
- Solvent/Catalyst Screening : Machine learning models trained on datasets from similar thiazole syntheses can recommend optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .
- Transition State Analysis : Identifies regioselectivity challenges in methoxy group introduction .
Q. How to address contradictions in spectral data during structure validation?
- Comparative Analysis : Cross-reference experimental NMR/IR with simulated spectra from computational tools (e.g., ACD/Labs) .
- Isotopic Labeling : Use ¹³C-labeled precursors to resolve overlapping signals in crowded spectral regions .
- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles, as seen in related thiazole carboxamides .
Q. What strategies minimize byproduct formation in amidation reactions?
- Coupling Agent Optimization : Replace DCC with EDC/HOBt to reduce racemization .
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions like over-activation of carboxylic acids .
- Purification : Use preparative HPLC with C18 columns to isolate the target amide from unreacted acids or esters .
Q. How to design assays for evaluating enzyme inhibition potential?
- Target Selection : Prioritize kinases or proteases based on structural similarity to known thiazole inhibitors (e.g., ATP-binding pocket interactions) .
- In Vitro Assays : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values .
- Molecular Docking : Predict binding poses using software like AutoDock Vina, guided by crystallographic data of homologous enzymes .
Methodological Challenges
Q. How to improve regioselectivity in functionalizing the thiazole ring?
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer methoxy/methyl groups to specific positions .
- Microwave Synthesis : Enhances regioselectivity in cyclization steps by providing uniform heating .
Q. What are best practices for scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like thiazole ring formation .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, adjusting parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
